Cas no 2413869-39-1 (tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate)

Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is a protected morpholine derivative featuring both an aminomethyl group and a Boc (tert-butoxycarbonyl) protecting group. This compound is valuable in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its dual functionality. The Boc group provides stability under basic conditions and selective deprotection under acidic conditions, while the aminomethyl moiety allows for further derivatization. The 2,2-dimethyl substitution enhances steric hindrance, improving selectivity in reactions. This reagent is commonly employed as a building block for the synthesis of complex molecules, offering versatility in medicinal chemistry and drug development. Its well-defined reactivity profile makes it a reliable intermediate for controlled functionalization.
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate structure
2413869-39-1 structure
Product name:tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
CAS No:2413869-39-1
MF:C12H24N2O3
MW:244.330563545227
MDL:MFCD32662880
CID:5674755
PubChem ID:146050078

tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Boc-5-(aminomethyl)-2,2-dimethylmorpholine
    • 4-Morpholinecarboxylic acid, 5-(aminomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester
    • tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
    • MDL: MFCD32662880
    • Inchi: 1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-12(4,5)16-7-9(14)6-13/h9H,6-8,13H2,1-5H3
    • InChI Key: KASFWBBKNJFEGM-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C(CN)COC(C)(C)C1

Experimental Properties

  • Density: 1.022±0.06 g/cm3(Predicted)
  • Boiling Point: 324.0±27.0 °C(Predicted)
  • pka: 10.01±0.29(Predicted)

tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26619726-0.5g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1 95.0%
0.5g
$959.0 2025-03-20
Enamine
EN300-26619726-1.0g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1 95.0%
1.0g
$999.0 2025-03-20
Enamine
EN300-26619726-10.0g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1 95.0%
10.0g
$4299.0 2025-03-20
Enamine
EN300-26619726-1g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1
1g
$1500.0 2023-09-12
Enamine
EN300-26619726-0.1g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1 95.0%
0.1g
$879.0 2025-03-20
Enamine
EN300-26619726-0.25g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1 95.0%
0.25g
$920.0 2025-03-20
Enamine
EN300-26619726-2.5g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1 95.0%
2.5g
$1959.0 2025-03-20
Enamine
EN300-26619726-5.0g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1 95.0%
5.0g
$2900.0 2025-03-20
Enamine
EN300-26619726-0.05g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1 95.0%
0.05g
$839.0 2025-03-20
Enamine
EN300-26619726-10g
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
2413869-39-1
10g
$6450.0 2023-09-12

Additional information on tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

Professional Introduction to Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS No. 2413869-39-1)

Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate, with the CAS number 2413869-39-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the morpholine class of heterocyclic amines, characterized by its unique structural and functional properties. The presence of a tert-butyl group and an aminomethyl side chain contributes to its distinct chemical reactivity and potential biological activity.

The synthesis and application of Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate have been extensively studied in recent years, particularly in the context of drug development. The morpholine ring is a common motif in many bioactive molecules, known for its ability to enhance solubility, improve metabolic stability, and modulate biological targets. The specific substitution pattern in this compound, including the tert-butyl group and the aminomethyl side chain, makes it a promising candidate for further exploration in medicinal chemistry.

In recent research, Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate has been investigated for its potential role as an intermediate in the synthesis of novel therapeutic agents. The tert-butyl group provides steric hindrance, which can be beneficial in designing molecules with improved pharmacokinetic properties. Additionally, the aminomethyl side chain offers opportunities for further functionalization, allowing chemists to tailor the compound's biological activity to specific therapeutic needs.

One of the most intriguing aspects of this compound is its potential application in the development of enzyme inhibitors. Morpholine derivatives have been shown to interact effectively with various enzymes by occupying specific binding pockets. The structural features of Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate, particularly the presence of both an amine and a carboxylate group, make it an excellent candidate for designing molecules that can modulate enzyme activity. This has led to several studies exploring its efficacy as an inhibitor for enzymes involved in metabolic pathways and signal transduction.

Another area where Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate has shown promise is in the field of anti-inflammatory drug development. Inflammation is a complex biological process that involves multiple pathways and mediators. The ability of morpholine derivatives to interact with inflammatory enzymes has been well-documented. By leveraging the unique structural features of this compound, researchers have developed novel molecules that exhibit potent anti-inflammatory properties. These findings have opened up new avenues for treating chronic inflammatory diseases without significant side effects.

The synthetic route to Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is also worth mentioning. The synthesis typically involves multi-step reactions that require careful optimization to ensure high yield and purity. Recent advances in catalytic methods have made it possible to produce this compound more efficiently and with greater precision. These improvements have not only facilitated further research but also made it more feasible for pharmaceutical companies to incorporate this compound into their drug development pipelines.

In conclusion, Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS No. 2413869-39-1) is a versatile and promising compound with significant potential in pharmaceutical chemistry and biomedicine. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various biological processes. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.

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